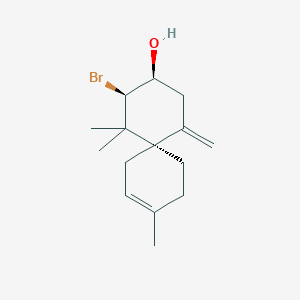
Deschloroelatol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deschloroelatol is a natural product found in Laurencia rigida and Aplysia dactylomela with data available.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Deschloroelatol has shown significant promise in pharmacology, particularly in the following areas:
1. Antimicrobial Activity
- This compound demonstrates potent antimicrobial properties against various pathogens. In studies, it has been shown to inhibit the growth of Mycobacterium tuberculosis and Mycobacterium avium, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL. This positions this compound as a candidate for developing new anti-tubercular agents .
2. Cytotoxic Effects
- The compound exhibits cytotoxicity against several cancer cell lines. For instance, it has been reported to have an IC50 value lower than 17 µg/mL against gastric carcinoma (HM 02), liver carcinoma (HEP G2), and breast carcinoma (MCF 7) cell lines . These findings suggest its potential utility in cancer therapeutics.
3. Anti-fouling Properties
- This compound has been evaluated for its anti-fouling properties, particularly in marine environments. It showed high toxicity against invertebrate larvae, making it a candidate for developing environmentally friendly antifouling agents . This application is critical in marine biology and environmental conservation.
Ecological Impact
This compound plays a role in the ecological dynamics of marine environments:
1. Biochemical Interactions
- As part of the diet of marine organisms like Aplysia dactylomela, this compound contributes to the chemical ecology of these species, influencing their interactions with other marine organisms and their environment . The compound's presence can affect the growth and settlement patterns of various marine species.
2. Bioassays for Environmental Monitoring
- The compound's activity against biofouling organisms allows it to be used as a standard in bioassays aimed at assessing the ecological impact of other compounds and environmental changes . This application is crucial for monitoring marine health and biodiversity.
Biotechnological Applications
This compound's unique chemical properties offer various biotechnological applications:
1. Drug Development
- The compound's diverse biological activities make it a valuable candidate for drug development, particularly in creating new antimicrobial and anticancer therapies. Its structural characteristics can inspire synthetic analogs with enhanced efficacy and reduced toxicity .
2. Natural Product Synthesis
- As a natural product, this compound can serve as a model for synthesizing related compounds with modified structures aimed at improving pharmacological profiles or targeting specific diseases more effectively .
Summary of Findings
The following table summarizes key findings regarding this compound's applications:
Eigenschaften
Molekularformel |
C15H23BrO |
|---|---|
Molekulargewicht |
299.25 g/mol |
IUPAC-Name |
(3S,4R,6R)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-ol |
InChI |
InChI=1S/C15H23BrO/c1-10-5-7-15(8-6-10)11(2)9-12(17)13(16)14(15,3)4/h5,12-13,17H,2,6-9H2,1,3-4H3/t12-,13-,15-/m0/s1 |
InChI-Schlüssel |
APALGGYWOOAWLG-YDHLFZDLSA-N |
SMILES |
CC1=CCC2(CC1)C(=C)CC(C(C2(C)C)Br)O |
Isomerische SMILES |
CC1=CC[C@]2(CC1)C(=C)C[C@@H]([C@@H](C2(C)C)Br)O |
Kanonische SMILES |
CC1=CCC2(CC1)C(=C)CC(C(C2(C)C)Br)O |
Synonyme |
deschloroelatol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















